(2-Benzylphenyl)methanol
Overview
Description
(2-Benzylphenyl)methanol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Benzylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Benzyl Chrysanthemates : Elliott, Janes, and Pearson (1967) describe the synthesis of various benzyl chrysanthemates, including 4-allylbenzyl and 4-benzylbenzyl, which are important in the field of agriculture and food sciences. The synthesis involves reduction and Grignard reactions [M. Elliott, N. F. Janes, B. C. Pearson, 1967].
Photocatalytic Oxidation : Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including 4-benzylbenzyl alcohol, into aldehydes using titanium dioxide under UV and visible light, a process relevant in the field of catalysis and environmental science [S. Higashimoto et al., 2009].
High-Concentration HPLC Band Profiles : Quiñones, Ford, and Guiochon (2000) report on the high-concentration HPLC band profiles of benzyl alcohol derivatives, including 2-methylbenzyl alcohol, in analytical chemistry applications [Quiñones, Ford, Guiochon, 2000].
Carbonylation Catalyzed by Palladium and HI : Lin and Yamamoto (1998) discuss the carbonylation of benzyl alcohol derivatives catalyzed by palladium complexes, which is significant in organic synthesis and pharmaceutical chemistry [Yong‐Shou Lin, A. Yamamoto, 1998].
Hydrogen Atom Transfer Oxidation : Morimoto et al. (2012) studied the oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex, an important reaction in bioinorganic and medicinal chemistry [Y. Morimoto et al., 2012].
Synthesis of Dendritic Macromolecules : Hawker and Fréchet (1990) described a novel method for creating dendritic macromolecules using benzyl bromide derivatives, relevant in polymer science and materials engineering [C. Hawker, J. Fréchet, 1990].
Remote Benzylic C(sp3)–H Oxyfunctionalization : Jiang et al. (2014) developed a method for oxyfunctionalization of benzyl alcohol derivatives, important in organic and pharmaceutical chemistry [Jian'an Jiang et al., 2014].
Synthesis of Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate**: Olivieri, Tarroni, and Carfagna (2023) describe the synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate, highlighting the application in organic synthesis and pharmaceutical research [Diego Olivieri, Riccardo Tarroni, C. Carfagna, 2023].
Electro Analytical Studies on Ethoxylation of Benzyl Alcohol : Xavier, Sakthi, and Selvakumar (2011) conducted electrochemical studies on benzyl alcohol, significant in the field of electrochemistry and industrial chemistry [N. Xavier, S. Sakthi, M. Selvakumar, 2011].
Sustainable Synthesis of Quinolines and Pyrimidines : Mastalir et al. (2016) developed a sustainable synthesis method for quinolines and pyrimidines using benzyl alcohol derivatives, relevant in green chemistry and drug development [Matthias Mastalir et al., 2016].
One-Pot Cascade Biotransformation for Benzyl Alcohol Synthesis : Liu et al. (2020) explored the biotransformation synthesis of benzyl alcohol from bio-based L-phenylalanine, an important process in biotechnology and the fragrance industry [Lijun Liu et al., 2020].
Regioselectivity in Acid-Catalysed Cycloalkylation : Lee et al. (1993) investigated the regioselectivity in acid-catalysed cycloalkylation of benzylbenzylic alcohol, important in organic synthesis and chemical engineering [Woo-Young Lee et al., 1993].
NMR and MO Study of Hydrogen Bonding in Salicyl Alcohol : Laatikainen and Tuppurainen (1987) conducted a nuclear magnetic resonance study on benzyl alcohol derivatives, contributing to the field of physical chemistry and molecular modeling [R. Laatikainen, K. Tuppurainen, 1987].
Hydroxylation of Aromatic Hydrocarbons : Bakke and Scheline (1970) studied the hydroxylation of various aromatic hydrocarbons including benzyl alcohol derivatives, relevant in toxicology and pharmacology [O. Bakke, R. Scheline, 1970].
Orthogonal Alcohol Deprotection : Ikeuchi et al. (2019) discussed the removal of p-methylbenzyl protections from alcohols, a technique important in organic synthesis and pharmaceutical chemistry [Kazutada Ikeuchi et al., 2019].
Specific Removal of o-Methoxybenzyl Protection : Oikawa, Yoshioka, and Yonemitsu (1982) explored the removal of methoxybenzyl protecting groups from alcohols, relevant in synthetic chemistry [Y. Oikawa, T. Yoshioka, O. Yonemitsu, 1982].
Metal-Catalyzed Tandem 1,4‐Benzodiazepine Synthesis : Jumde et al. (2015) developed a ruthenium-catalyzed reaction for synthesizing benzodiazepines from benzyl alcohols, significant in medicinal chemistry and drug discovery [V. R. Jumde et al., 2015].
Imidazole Derivatives with Benzyl Alcohol : Zvezdina, Pozharskii, and Sokolov (1970) reported on the action of benzyl alcohol on imidazole derivatives, relevant in organic and pharmaceutical chemistry [É. A. Zvezdina, A. F. Pozharskii, V. I. Sokolov, 1970].
Kinetics of Dibenzylether Hydrothermolysis : González and Montané (2005) investigated the hydrothermolysis of dibenzylether, providing insights into reaction kinetics and chemical engineering processes [G. González, D. Montané, 2005].
Chemical Clearing and Dehydration of GFP Expressing Mouse Brains : Becker et al. (2012) utilized a solution containing benzyl benzoate and benzyl alcohol for chemical tissue clearing, important in biological and medical imaging [K. Becker et al., 2012].
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as benzyl alcohol have been found to interact with various enzymes and receptors
Biochemical Pathways
For instance, benzyl alcohol has been found to be involved in the peroxisomal β-oxidative pathway, contributing to the biosynthesis of salicylic acid . .
Pharmacokinetics
It’s known that similar compounds like ethanol exhibit dose-dependent pharmacokinetics, with the liver being the major site of elimination
Result of Action
Similar compounds like benzyl alcohol have been found to have various effects, such as inhibiting lice from closing their respiratory spiracles
Action Environment
For instance, the metabolism of ethanol can be influenced by factors such as diet, age, sex, and genetic factors
Properties
IUPAC Name |
(2-benzylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWHQWJTVWORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166472 | |
Record name | 2-Benzylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-00-1 | |
Record name | 2-(Phenylmethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1586-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, o-benzyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQA3H3HVM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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